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molecular formula C13H17ClO2 B8672960 Ethyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate

Ethyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate

Cat. No. B8672960
M. Wt: 240.72 g/mol
InChI Key: VJRBRZXZIDXCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05179229

Procedure details

1-(4'-Chlorophenyl)-2-methyl-1-propanol (9.6 grams, 0.05 moles), ethanol (4.5 grams, 0.1 mole), and hexane (32 grams) are charged into a 300 cubic centimeter Hastelloy C autoclave. The autoclave is purged twice with nitrogen, evacuated to 100 mm Hg, and cooled to -30° C. Hydrogen fluoride (75 grams, 3.25 mole) is then added and the reactor is pressurized to 600 psig with carbon monoxide. The reaction mass is stirred for about an hour at room temperature. The hydrogen fluoride is vented and the contents are removed and poured onto crushed ice. A solution of 45% potassium hydroxide is added to the mixture until the pH of the mixture is adjusted to 6.0-6.5. The mixture is then extracted with ethyl acetate (3 times with 150 ml of ethyl acetate each time). The combined organic extract is dried with anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product. The crude product is distilled under vacuum to give pure ethyl 2,2-dimethyl-3-(4'-chlorophenyl)propanoate.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=1.[CH2:13]([OH:15])C.F.[C]=[O:18].CCCC[CH2:23][CH3:24]>[Cr].[Co]>[CH3:10][C:9]([CH3:11])([CH2:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[C:13]([O:15][CH2:23][CH3:24])=[O:18] |f:5.6,^3:16|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(C)C)O
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)O
Name
Quantity
32 g
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr].[Co]
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The reaction mass is stirred for about an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is purged twice with nitrogen
CUSTOM
Type
CUSTOM
Details
evacuated to 100 mm Hg
CUSTOM
Type
CUSTOM
Details
the contents are removed
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
ADDITION
Type
ADDITION
Details
A solution of 45% potassium hydroxide is added to the mixture until the pH of the mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted with ethyl acetate (3 times with 150 ml of ethyl acetate each time)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield the crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCC)(CC1=CC=C(C=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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